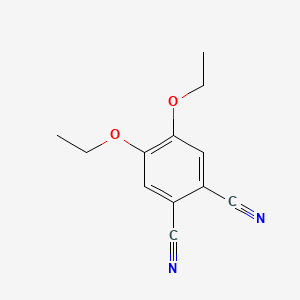

4,5-Diethoxyphthalonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-Diethoxyphthalonitrile is an organic compound with the molecular formula C12H12N2O2 It is a derivative of phthalonitrile, characterized by the presence of two ethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Diethoxyphthalonitrile can be synthesized through a multi-step process involving the nitration of diethoxybenzene followed by the conversion of the nitro groups to nitrile groups. The general synthetic route involves:

Nitration: Diethoxybenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4,5-diethoxy-1,2-dinitrobenzene.

Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.

Diazotization and Sandmeyer Reaction: The amino groups are converted to nitrile groups through diazotization followed by the Sandmeyer reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diethoxyphthalonitrile undergoes various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Sodium ethoxide or other strong nucleophiles.

Major Products Formed:

Oxidation: 4,5-Diethoxyphthalic acid or 4,5-Diethoxybenzaldehyde.

Reduction: 4,5-Diethoxyphthalamine.

Substitution: Various substituted phthalonitriles depending on the nucleophile used.

Scientific Research Applications

4,5-Diethoxyphthalonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of phthalocyanines, which are important compounds in dye and pigment industries.

Biology: Phthalocyanines derived from this compound are used in photodynamic therapy for cancer treatment due to their ability to generate reactive oxygen species upon light activation.

Medicine: The compound is explored for its potential in drug delivery systems and as a building block for pharmaceutical compounds.

Industry: It is used in the production of high-performance polymers and resins, which have applications in electronics and aerospace industries.

Mechanism of Action

The mechanism of action of 4,5-diethoxyphthalonitrile largely depends on its derivatives and the specific application. For instance, in photodynamic therapy, phthalocyanines derived from this compound generate reactive oxygen species upon light activation, leading to the destruction of cancer cells. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive species that induce cell apoptosis and necrosis.

Comparison with Similar Compounds

4,5-Dimethoxyphthalonitrile: Similar in structure but with methoxy groups instead of ethoxy groups.

4,5-Diethoxyphthalic acid: An oxidized form of 4,5-diethoxyphthalonitrile.

4,5-Diethoxybenzaldehyde: Another derivative formed through oxidation.

Uniqueness: this compound is unique due to its specific ethoxy substituents, which influence its reactivity and the properties of its derivatives. The presence of ethoxy groups can enhance solubility and modify the electronic properties of the compound, making it suitable for specific applications in material science and medicinal chemistry.

Biological Activity

4,5-Diethoxyphthalonitrile is a compound belonging to the phthalonitrile family, known for its diverse applications in medicinal chemistry and material science. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic effects and mechanisms of action based on recent research findings.

This compound is characterized by the following chemical structure:

- Chemical Formula : C12H12N2O2

- Molecular Weight : 220.24 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of phthalic anhydride with ethyl bromide in the presence of a base, followed by nitration steps to introduce the cyano groups. This method allows for the production of high-purity compounds suitable for biological testing.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 14 | 64 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays such as DPPH and ABTS. The compound showed a significant ability to scavenge free radicals, indicating its potential role in preventing oxidative stress-related diseases.

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Enzyme Inhibition

Inhibition studies have revealed that this compound acts as an inhibitor for several key enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in treating neurodegenerative diseases.

| Enzyme | Inhibition (%) | IC50 (μM) |

|---|---|---|

| Acetylcholinesterase | 75 | 12 |

| Butyrylcholinesterase | 68 | 15 |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The compound was administered intraperitoneally over a period of four weeks. Results indicated a significant reduction in cognitive decline and oxidative stress markers compared to control groups.

- Anticancer Properties : Research has shown that derivatives of phthalonitriles exhibit anticancer activity. In vitro studies with cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell proliferation through modulation of apoptotic pathways.

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

4,5-diethoxybenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C12H12N2O2/c1-3-15-11-5-9(7-13)10(8-14)6-12(11)16-4-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

CEPXGDYQQGQBRU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C#N)C#N)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.